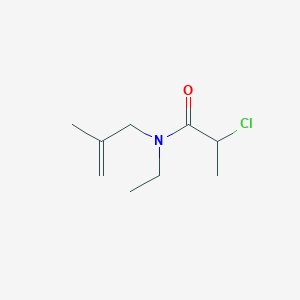
2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide
Descripción general
Descripción
“2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide” is a chemical compound with the CAS number 1016790-17-2 . It is used in scientific research with applications ranging from drug synthesis to material science.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and more. For “this compound”, the molecular weight is 189.68 . Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Applications in Food Technology
Acrylamide, closely related to the compound , has been extensively studied for its formation and mitigation in food products. Acrylamide formation is a concern due to its potential health risks, and research has focused on understanding its formation mechanisms in heat-treated foods and developing strategies to reduce its levels. Studies have shown that acrylamide forms primarily from the reaction between free asparagine and reducing sugars during high-temperature cooking processes, such as frying, baking, and roasting. Efforts to reduce acrylamide levels in food products include modifying cooking methods, exploring the use of asparaginase to reduce free asparagine levels in food materials, and breeding crops with lower asparagine contents (Keramat et al., 2011).
Environmental Science and Toxicology
The degradation products and environmental fate of chemicals similar to "2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)propanamide" have been subjects of environmental science research. Understanding the degradation pathways, environmental persistence, and potential toxic effects on wildlife and ecosystems are crucial for assessing environmental risks. For instance, research on the breakdown and toxicity of chemical warfare agent degradation products provides insights into the environmental and health impacts of related compounds (Munro et al., 1999).
Controlled Release in Agriculture
In agriculture, the controlled release of active compounds such as "this compound" could be explored for targeted pest management and crop protection strategies. The development of formulations for the stabilization and controlled release of such compounds can improve their efficacy and reduce environmental impact. For example, research on the stabilization and controlled release of gaseous/volatile compounds has applications in extending the shelf life of produce and enhancing food safety (Chen et al., 2020).
Pharmacology and Toxicology
While excluding direct information on drug use and side effects, it's noteworthy that the study of compounds like "this compound" extends into pharmacology, particularly in understanding their metabolic pathways and potential interactions with biological systems. Research into the metabolism and toxicity of structurally related compounds provides a foundation for developing safer pharmaceuticals and chemicals with reduced adverse effects on human health (Cornet & Rogiers, 1997).
Propiedades
IUPAC Name |
2-chloro-N-ethyl-N-(2-methylprop-2-enyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-5-11(6-7(2)3)9(12)8(4)10/h8H,2,5-6H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCLKCZZDWCTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B3362917.png)
![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)
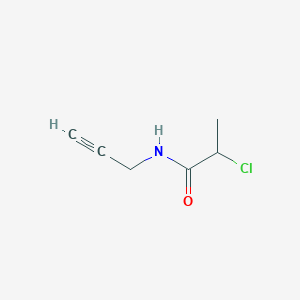
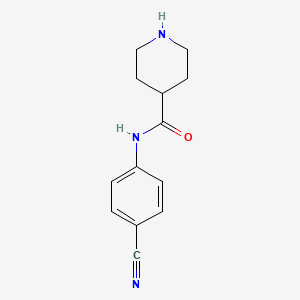
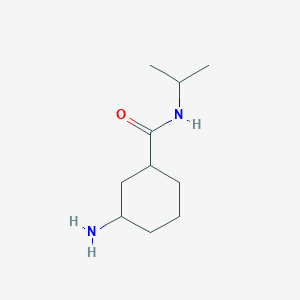
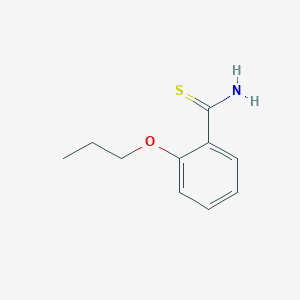
![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)
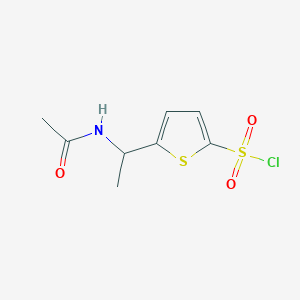
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
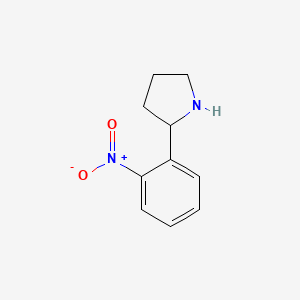
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)
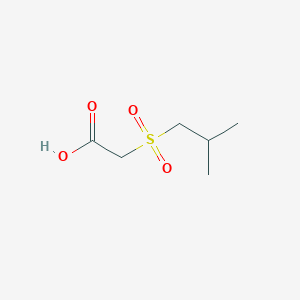
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)